REACTION_CXSMILES
|
[C:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[Br:9]N1C(=O)C(C)(C)N(Br)C1=O.BrBr>C(Cl)(Cl)(Cl)Cl>[C:1](=[O:8])([O:5][CH:6]([Br:9])[CH3:7])[O:2][CH2:3][CH3:4]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
alpha-azo-isobutyronitrile
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
BrN1C(N(C(C1=O)(C)C)Br)=O
|
Name
|
AIBN
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction the mixture
|
Type
|
DISTILLATION
|
Details
|
was subjected to vacuum fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OC(C)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 163.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |